molecular formula C7H9N7O B10777800 Tetrazolyl Histidine

Tetrazolyl Histidine

Cat. No.: B10777800
M. Wt: 207.19 g/mol
InChI Key: OOFNCFXOGMDAEN-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrazolyl Histidine is a compound that belongs to the class of organic compounds known as aralkylamines. These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group. The compound is characterized by the presence of a tetrazole ring attached to the histidine molecule, which imparts unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrazolyl Histidine typically involves the reaction of histidine with a tetrazole derivative. One common method is the [2+3]-cycloaddition reaction between a nitrile and an azide to form the tetrazole ring . This reaction is often carried out in the presence of a catalyst such as a Lewis acid or a transition metal complex to facilitate the formation of the tetrazole ring.

Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors where the reactants are combined under controlled conditions of temperature and pressure. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Tetrazolyl Histidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tetrazolyl Histidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Tetrazolyl Histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to modulate the activity of its target proteins. This interaction can lead to the inhibition or activation of the target protein, resulting in various biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the tetrazole ring and the histidine moiety, which imparts distinct chemical and biological properties. The combination of these two functional groups allows for unique interactions with biological targets and makes it a valuable compound for various applications .

Properties

Molecular Formula

C7H9N7O

Molecular Weight

207.19 g/mol

IUPAC Name

(2S)-2-amino-3-[1-(2H-tetrazol-5-yl)imidazol-4-yl]propanal

InChI

InChI=1S/C7H9N7O/c8-5(3-15)1-6-2-14(4-9-6)7-10-12-13-11-7/h2-5H,1,8H2,(H,10,11,12,13)/t5-/m0/s1

InChI Key

OOFNCFXOGMDAEN-YFKPBYRVSA-N

Isomeric SMILES

C1=C(N=CN1C2=NNN=N2)C[C@@H](C=O)N

Canonical SMILES

C1=C(N=CN1C2=NNN=N2)CC(C=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.